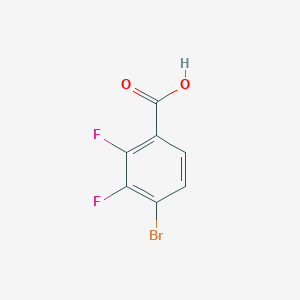
4-Bromo-2,3-difluorobenzoic acid
Cat. No. B125708
M. Wt: 237 g/mol
InChI Key: IRUDFVTZXQTEFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07709471B2
Procedure details


4-bromo-difluorobenzoic acid (Fluorochem; 3.0 g, 12.66 mol) and HBTU (5.3 g, 13.92 mol) were added to DMF (80 mL), to this was added the required 4-amino-1-methylpiperidine (Fluorochem; 1.59 g, 13.93 mol) and DIPEA (5.0 mL, 27.85 mol), the reaction was stirred for 48 hours, after which the solvent was removed in vacuo to yield a brown gum. The gum was treated with 2.0 M NaOH (50 mL) and extracted with DCM (3×200 ml). Combined extracts were dried and solvent removed in vacuo to yield a dark orange gum which was recrystallised from hot acetonitrile to give the title compound as a white solid (1.9 g, 45%)






Name
Yield
45%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:10]=[CH:9][C:5]([C:6](O)=[O:7])=[C:4]([F:11])[C:3]=1F.CN(C(ON1N=NC2C=CC=CC1=2)=[N+](C)C)C.[F:30][P-](F)(F)(F)(F)F.[NH2:37][CH:38]1[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]1.CCN(C(C)C)C(C)C.[OH-].[Na+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([F:11])[C:5]([C:6]([NH:37][CH:38]2[CH2:43][CH2:42][N:41]([CH3:44])[CH2:40][CH2:39]2)=[O:7])=[C:9]([F:30])[CH:10]=1 |f:1.2,5.6|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=C(C(=O)O)C=C1)F)F
|
|
Name
|
|
|
Quantity
|
5.3 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=C2)N=N1.F[P-](F)(F)(F)(F)F
|
|
Name
|
|
|
Quantity
|
80 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.59 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1CCN(CC1)C
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
reactant
|
|
Smiles
|
CCN(C(C)C)C(C)C
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred for 48 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
after which the solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a brown gum
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×200 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Combined extracts were dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solvent removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a dark orange gum which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recrystallised from hot acetonitrile
|
Outcomes


Product
Details
Reaction Time |
48 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC(=C(C(=O)NC2CCN(CC2)C)C(=C1)F)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.9 g | |
| YIELD: PERCENTYIELD | 45% | |
| YIELD: CALCULATEDPERCENTYIELD | 0% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
